molecular formula C7H15NO B2478198 3-amino-2,2-dimethylcyclopentan-1-ol CAS No. 1400689-08-8

3-amino-2,2-dimethylcyclopentan-1-ol

Cat. No.: B2478198
CAS No.: 1400689-08-8
M. Wt: 129.203
InChI Key: IUEFQQMJGAWEKQ-UHFFFAOYSA-N
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Description

3-amino-2,2-dimethylcyclopentan-1-ol: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group and a hydroxyl group, along with two methyl groups at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,2-dimethylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopentanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out under mild conditions to avoid over-reduction or unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure high purity and yield. The compound is often produced in specialized chemical manufacturing facilities with stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 3-amino-2,2-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-amino-2,2-dimethylcyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2,2-dimethylcyclopentan-1-ol
  • 3-amino-2,2-dimethylcyclopentane
  • 2,2-dimethylcyclopentanone

Comparison: 3-amino-2,2-dimethylcyclopentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

3-amino-2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFQQMJGAWEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (2.312 g, 101 mmol) was added in small portions over 30 min to a solution of 3-hydroxy-2,2-dimethylcyclopentanone oxime (3.60 g, 25.1 mmol, from Step 2) in n-propanol (50 mL) at 80° C. The resultant mixture was heated to 100° C. for 2 h, cooled to room temperature, poured into brine (100 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give crude 3-amino-2,2-dimethylcyclopentanol (3.10 g), which was used in the next reaction without purification.
Quantity
2.312 g
Type
reactant
Reaction Step One
Name
3-hydroxy-2,2-dimethylcyclopentanone oxime
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

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